molecular formula C15H16N6O2 B6468131 4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide CAS No. 2640951-73-9

4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide

Cat. No.: B6468131
CAS No.: 2640951-73-9
M. Wt: 312.33 g/mol
InChI Key: UXGCPCYZOZTBCR-UHFFFAOYSA-N
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Description

4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methoxyethyl group and an amino benzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Safety and Hazards

The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

As the compound is a type of benzamide, future research could focus on exploring its potential uses in various industries, including pharmaceuticals, paper, and plastics. Additionally, given the importance of benzamides in the synthesis of therapeutic agents , further studies could investigate the potential therapeutic applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, which is then reacted with 2-methoxyethylamine to introduce the methoxyethyl group. The final step involves the coupling of the amino-purine intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the benzamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

4-{[9-(2-methoxyethyl)-9H-purin-6-yl]amino}benzamide can be compared with other purine derivatives and benzamide compounds:

    Similar Compounds: 2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)benzamide, N-(2-methoxyethyl)-4-{[6-(pyridin-4-yl)quinazolin-2-yl]amino}benzamide.

    Uniqueness: The unique combination of the purine ring with the methoxyethyl and benzamide groups gives this compound distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[9-(2-methoxyethyl)purin-6-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-23-7-6-21-9-19-12-14(17-8-18-15(12)21)20-11-4-2-10(3-5-11)13(16)22/h2-5,8-9H,6-7H2,1H3,(H2,16,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGCPCYZOZTBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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